molecular formula C9H6BrClN2O2 B12956028 6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one

6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one

Cat. No.: B12956028
M. Wt: 289.51 g/mol
InChI Key: TXRUOXWJQLJGRX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core substituted with bromine, chlorine, and methoxy groups, which may influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Material: The synthesis often begins with a suitable quinazolinone precursor.

    Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Chlorine can be introduced at the 2-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Methoxylation: The methoxy group at the 7-position can be introduced using methanol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the bromine or chlorine positions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine, chlorine, and methoxy groups may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methoxy group.

    7-Methoxyquinazolin-4(3H)-one: Lacks the bromine and chlorine substituents.

    2-Chloro-7-methoxyquinazolin-4(3H)-one: Lacks the bromine substituent.

Uniqueness

6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one is unique due to the specific combination of bromine, chlorine, and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6BrClN2O2

Molecular Weight

289.51 g/mol

IUPAC Name

6-bromo-2-chloro-7-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H6BrClN2O2/c1-15-7-3-6-4(2-5(7)10)8(14)13-9(11)12-6/h2-3H,1H3,(H,12,13,14)

InChI Key

TXRUOXWJQLJGRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(NC2=O)Cl)Br

Origin of Product

United States

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